molecular formula C8H9NO2 B042152 Benzyl carbamate CAS No. 621-84-1

Benzyl carbamate

Cat. No. B042152
CAS RN: 621-84-1
M. Wt: 151.16 g/mol
InChI Key: PUJDIJCNWFYVJX-UHFFFAOYSA-N
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Description

Benzyl carbamate (C7H9NO2) is an organic compound that is commonly used in laboratory experiments and scientific research. It is a colorless, crystalline solid with a slightly sweet odor and a melting point of 71-73°C. This compound is also known as benzylurea and has a wide range of applications in organic chemistry, including the synthesis of drugs, pesticides, and other compounds. It is also used as an insecticide and a fungicide.

Scientific Research Applications

  • Enzyme Inhibition : Benzyl carbamates, like other carbamates, effectively inhibit acetylcholinesterase and carbonic anhydrase I and II isoenzymes at low nanomolar levels, suggesting potential therapeutic applications, particularly in conditions where enzyme inhibition is beneficial (Yılmaz et al., 2016).

  • Neurological Diseases : Isosorbide-2-benzyl carbamate-5-salicylate has been identified as a highly potent and selective inhibitor of human butyrylcholinesterase (BuChE), indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Carolan et al., 2010).

  • Pharmacological Research : Novel benzylsulfamides and benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates show nanomolar inhibition constants against carbonic anhydrase I and II, and strong preferential inhibition of butyrylcholinesterase, respectively, suggesting importance in pharmacological research and drug design (Göksu et al., 2014) (Magar et al., 2021).

  • Photolabile Groups : Carbamoyl derivatives of photolabile benzoins like 3′,5′-dimethoxybenzoin have been synthesized and used for the rapid generation of secondary amines, applicable in various fields including materials science and organic synthesis (Papageorgiou & Corrie, 1997).

  • Antibacterial Agents : Certain (3benzyl-5hydroxyphenyl)carbamates exhibit potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, indicating their potential as antibacterial agents, although ineffective against Gram-negative bacteria (Liang et al., 2020).

  • Pest Control : Ethyl benzyl carbamates have shown potential as tick-controlling agents, suggesting their application in agriculture and veterinary medicine (Hugo et al., 2019).

  • Organic Synthesis : There have been studies on selective inversion or retention of benzylic carbamates and copper-catalyzed oxidative benzylic C(sp3)-H amination for synthesizing benzylic carbamates, which is useful for the late-stage incorporation of ubiquitous carbamate fragments onto hydrocarbons (Harris et al., 2013) (Liu et al., 2020).

  • Material Science : The growth and characterization of organic single crystal benzyl carbamate indicate its crystalline perfection and potential applications in industries like electronics and photonics (Solanki et al., 2015).

Safety and Hazards

Benzyl carbamate is harmful if inhaled and may cause respiratory irritation . It should be handled only in a closed system or with appropriate exhaust ventilation . It should be stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents and strong acids .

Biochemical Analysis

Biochemical Properties

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . This indicates that this compound can interact with various enzymes and proteins during biochemical reactions, particularly those involved in amine synthesis.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protected form of ammonia in the synthesis of primary amines . It can interact with biomolecules such as enzymes during this process. The exact binding interactions, enzyme inhibition or activation, and changes in gene expression would depend on the specific biochemical reaction in which this compound is involved.

Temporal Effects in Laboratory Settings

A study has shown that the condensation between this compound and glyoxal in a ratio of 2:1 performed in a series of polar protic and aprotic solvents, discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives .

Transport and Distribution

Given its solubility in organic solvents and moderate solubility in water , it can be inferred that it may be transported and distributed via these mediums.

Subcellular Localization

Given its role in the synthesis of primary amines , it may be localized in areas of the cell where such synthesis occurs.

properties

IUPAC Name

benzyl carbamate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJDIJCNWFYVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00211159
Record name Benzyl carbamate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

621-84-1
Record name Benzyl carbamate
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Synthesis routes and methods I

Procedure details

To a suspension of 0.85 g (34.6 mmole) magnesium turnings in 25 mL tetrahydrofuran was added 5 mL of a solution of 5 g (28.8 mmole) 1-bromo-4-tert-butylbenzene in 25 mL tetrahydrofuran. One iodine crystal and 1,2-dibromoethane (0.3 mL) was added and the mixture was heated to reflux to initiate the reaction. The rest of the 1-bromo-4-tert-butylbenzene solution was then added dropwise and the reaction mixture was stirred at room temperature for 1 hr. The remaining magnesium was allowed to settle and the supernatant was added in portions to a cooled, previously prepared mixture of 8 g (27.4 mmole) ((S)-1-methyl-2-morpholin-4-yl-2-oxoethyl)-carbamic acid benzyl ester n in 30 mL tetrahydrofuran and 30 mL (60 mmole) 2M isopropylmagnesium chloride in diethyl ether. The reaction mixture was stirred at room temperature for 16 hrs. The mixture was then added to a well-stirred mixture of 100 mL 5% hydrochloric acid and crushed ice. The mixture was extracted with two 50 mL portions ethyl acetate. The organic phase was washed with 25 mL saturated sodium chloride, dried (magnesium sulfate) and concentrated under reduced pressure. (S)-2-(4-tert-Butylphenyl)-1-methyl-2-oxoethyl]-carbamic acid benzyl ester o was isolated as a solid, 9.2 g. m.p. 156–158° C.
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100 mL
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0.85 g
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25 mL
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solution
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5 mL
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5 g
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25 mL
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0.3 mL
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8 g
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30 mL
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30 mL
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Synthesis routes and methods II

Procedure details

To a solution of (9-oxo-3-thia-bicyclo[3.3.1]non-7-yl)-carbamic acid benzyl ester (16, 4.2 g, 13.7 mmol) in ethanol (172 ml) was added sodium borohydride (0.78 g, 20.6 mmol) portionwise at room temperature. The solution was stirred for 1 hour before addition of sodium borohydride (0.2 g, 5 mmol). The reaction mixture was stirred for 2 days, a further portion of sodium borohydride (0.340 g, 9 mmol) was added, and stirring was continued for 4 hours. The mixture was then concentrated under reduced pressure and cold water was added to the residue as well as dichloromethane. After a extraction of the aqueous phase with dichlormethane, the combined organic layer was dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure. The crude product was purified by silica gel chromatography (cyclohexane:ethyl acetate 40:60) to yield 9-hydroxy-3-thia-bicyclo[3.3.1]non-7-yl)-carbamic acid benzyl ester as a white solid (0.84 g).
Name
(9-oxo-3-thia-bicyclo[3.3.1]non-7-yl)-carbamic acid benzyl ester
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4.2 g
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reactant
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0.78 g
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172 mL
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solvent
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0.2 g
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0.34 g
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Synthesis routes and methods III

Procedure details

A mixture of 240 parts of urea, 778 parts of benzyl alcohol and 11 parts of a cation exchanger which is commercially available under the registered name Amberlyst 15 and, having been treated in accordance with Example (1 a), contains nickel, is heated to the reflux temperature (131° C.) in a stirred vessel. In the course of 6 hours, the reflux temperature rises to 149° C. The reaction mixture is then heated at 149°-150° C. for a further 2 hours. After filtering off the exchanger, excess benzyl alcohol is removed by distillation under reduced pressure. 586 parts of benzyl carbamate are obtained. This corresponds to a yield of 97% of theory, based on urea. Benzyl carbamate boils at 116°-118° C. under from 0.3 to 0.4 mm Hg. Melting point= 75°-76° C. On distillation, a residue of 1% by weight is left.
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240
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Yield
97%

Synthesis routes and methods IV

Procedure details

To a solution of carboxylic acid 20 (1.88 g, 9.58 mmol) and triethylamine (1.65 mL, 1.26 g, 12.5 mmol) in acetone (30 mL) at 0° C. was added ethyl chloroformate (0.92 mL, 1.0 g, 9.6 mmol) dropwise over several minutes. After the addition was complete the solution was stirred for 1 hour at 0° C. A solution of sodium azide (1.87 g, 28.7 mmol) in water (30 mL) was added and the reaction mixture was stirred for an additional hour at 0° C. The solution was poured into ice water and the resulting mixture was extracted with ethyl acetate (4×50 mL). The combined organic extracts were washed sequentially with sodium bicarbonate and brine and then dried over sodium sulfate. Concentration gave a residue which was dissolved in dry benzene (50 mL) and heated under reflux for 1.5 hours. Benzyl alcohol (2.07 g, 19 mmol) was added and heating under reflux was continued for an additional 2.5 hours. Concentration gave a pale yellow oil which was crystallized from Et2O/hexane to give the title compound 21(2.1 g, 73%) as colorless crystals: mp 73°-76° C.
[Compound]
Name
carboxylic acid
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1.88 g
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reactant
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1.65 mL
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reactant
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0.92 mL
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reactant
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30 mL
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1.87 g
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30 mL
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ice water
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0 (± 1) mol
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2.07 g
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reactant
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50 mL
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Yield
73%

Synthesis routes and methods V

Procedure details

A sample of (1R,6S)-6-benzyloxycarbonylamino-cyclohex-3-enecarboxylic acid (72 g) was dissolved in CH2Cl2 (750 mL) prior to the addition of CDI (50.9 g). After 2.5 h water was added, and the solution was extracted with CH2Cl2. The combined organic layers were dried, filtered, and concentrated. The resulting material was dissolved in CH2Cl2 and ammonia gas was bubbled through the solution for 1.5 h. After stirring overnight, the majority of the solvent was removed and Et2O was added. The product precipitated as a white solid and was collected to give (1R,6S)-6-carbamoylcyclohex-3-enyl)carbamic acid benzyl ester (61.5 g). MS found: (M+H)+=275.3.
Quantity
72 g
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reactant
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750 mL
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solvent
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50.9 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the molecular formula and weight of benzyl carbamate?

A1: this compound has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol.

Q2: How do C-H···X interactions influence the crystal packing of this compound?

A2: this compound molecules arrange themselves in layers connected by C-H···π interactions, while within each layer, stronger hydrogen bonding dominates. PIXEL analysis reveals that the combination of C-H···X (X = O, N, or π) interactions exhibits comparable energy to hydrogen bonding, playing a crucial role in layer geometry and assembly [].

Q3: Can this compound undergo reactions with formaldehyde?

A3: Yes, under basic conditions (potassium hydroxide) in a dioxane/water solution, this compound reacts with formaldehyde to yield N-methylol derivatives. This reaction follows a specific rate equation and exhibits a dependence on substituents, as demonstrated by Hammett's equation [].

Q4: Can this compound be used in Suzuki-Miyaura coupling reactions?

A4: Yes, this compound participates in Suzuki-Miyaura coupling reactions with arylboronic acids using an N-heterocyclic carbene-palladium(II)-1-methylimidazole complex as a catalyst. This reaction, conducted in water, provides an environmentally friendly approach to synthesize diarylmethane derivatives [].

Q5: How does the counterion influence the gold(I)-phosphine catalyzed hydroamination of 1,3-dienes with this compound?

A5: The counterion, specifically triflate, plays a crucial role in the proton-transfer step. Theoretical studies suggest that the triflate anion assists in this compound tautomerization by acting as a proton shuttle, leading to a lower energy barrier for this step and facilitating the reaction [].

Q6: Can this compound be used in the synthesis of benzofurans?

A6: Yes, a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans utilizes this compound. It reacts with 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles under basic conditions to form α-(het)aroyl-α-(2-bromoaryl)acetonitriles, which subsequently undergo copper-catalyzed intramolecular O-arylation to yield the desired benzofurans [].

Q7: How is this compound used in the synthesis of phosphonopeptides?

A7: this compound participates in phospha-Mannich reactions with aldehydes and methyl dichlorophosphite. Subsequent aminolysis with amino acid esters or alcoholysis with hydroxyl acid esters yields N-Cbz (benzyloxycarbonyl)-protected phosphonopeptides or phosphonodepsipeptides [].

Q8: Can this compound be transformed into alpha-azidobenzeneacetamides?

A9: Yes, benzyl carbamates (Z-protected secondary amines) can be converted into the corresponding alpha-azidobenzeneacetamides through sequential treatment with lithium diisopropylamide (LDA), diphenyl phosphorochloridate (DPPCl), and NaN3 []. This transformation is proposed to occur through a mechanism involving a ring closure of a benzylic anion to generate an oxirane intermediate.

Q9: How is this compound used in the synthesis of homoallylic carbamates?

A10: A three-component condensation reaction involving an aldehyde, this compound, and allyltrimethylsilane, catalyzed by Scandium triflate, leads to the formation of the corresponding N-Cbz protected homoallylic amine. This reaction highlights the versatility of this compound as a building block in organic synthesis [].

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